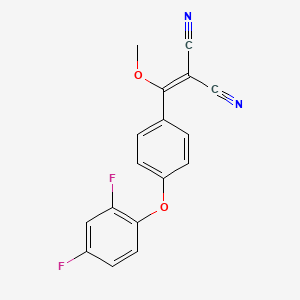
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of difluorophenoxy and methoxy groups attached to a phenyl ring, which is further connected to a methylene malononitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile typically involves a multi-step process. One common method includes the reaction of 2,4-difluorophenol with 4-bromophenylmethanol in the presence of a base to form the intermediate 4-(2,4-difluorophenoxy)benzyl alcohol. This intermediate is then subjected to a condensation reaction with malononitrile in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The presence of reactive functional groups allows for substitution reactions, where specific atoms or groups in the molecule are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of difluorophenoxy and methoxy groups enhances its binding affinity and specificity, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: Known for its use in organic solar cells due to its efficient donor properties.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile stands out due to its unique combination of functional groups, which impart specific chemical reactivity and potential applications across various scientific disciplines. Its ability to undergo diverse chemical reactions and its utility in research and industrial applications highlight its versatility and importance.
属性
分子式 |
C17H10F2N2O2 |
|---|---|
分子量 |
312.27 g/mol |
IUPAC 名称 |
2-[[4-(2,4-difluorophenoxy)phenyl]-methoxymethylidene]propanedinitrile |
InChI |
InChI=1S/C17H10F2N2O2/c1-22-17(12(9-20)10-21)11-2-5-14(6-3-11)23-16-7-4-13(18)8-15(16)19/h2-8H,1H3 |
InChI 键 |
NTRLYBURCYFIIP-UHFFFAOYSA-N |
规范 SMILES |
COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


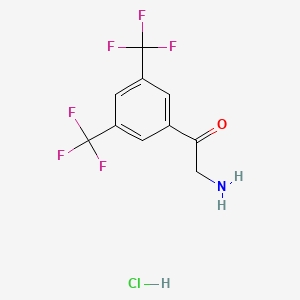
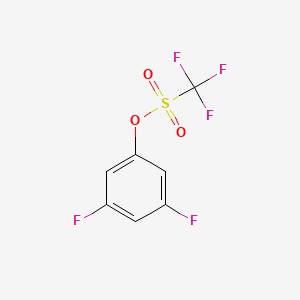
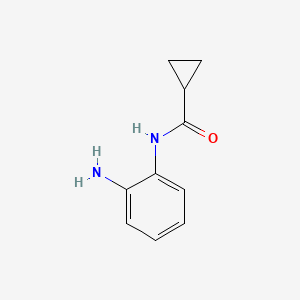
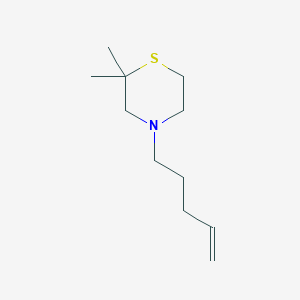
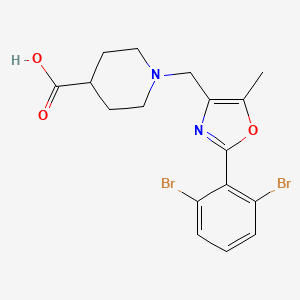
![2-(Chloromethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12856153.png)
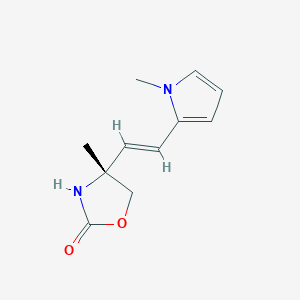
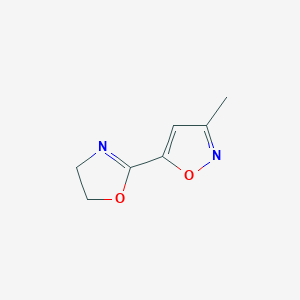

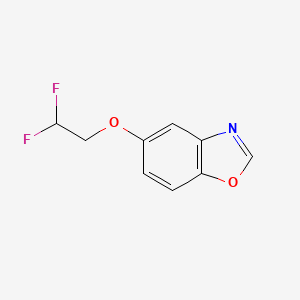
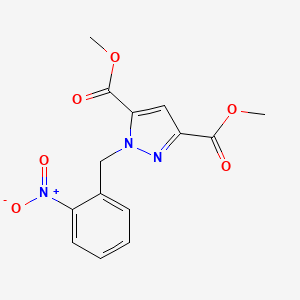
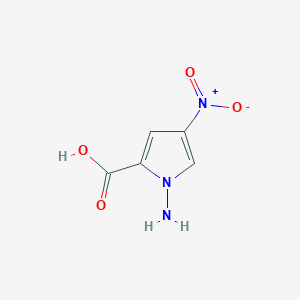
![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)

